

Application Notes and Protocols: Diastereoselective Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

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Compound of Interest

Compound Name: 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Cat. No.: B081217

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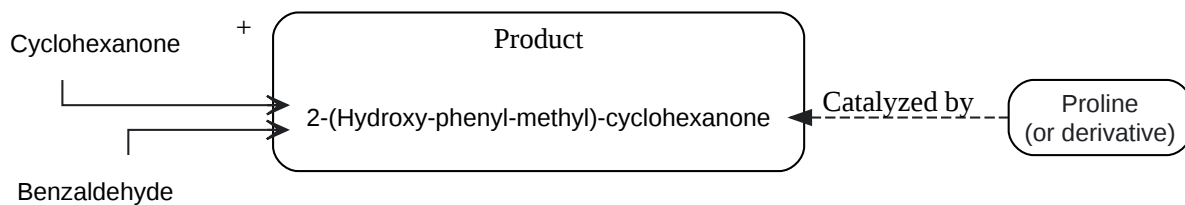
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**, a key building block in the synthesis of various pharmaceutical compounds. The focus is on the organocatalyzed aldol reaction between cyclohexanone and benzaldehyde, a widely studied and efficient method for controlling stereochemistry.

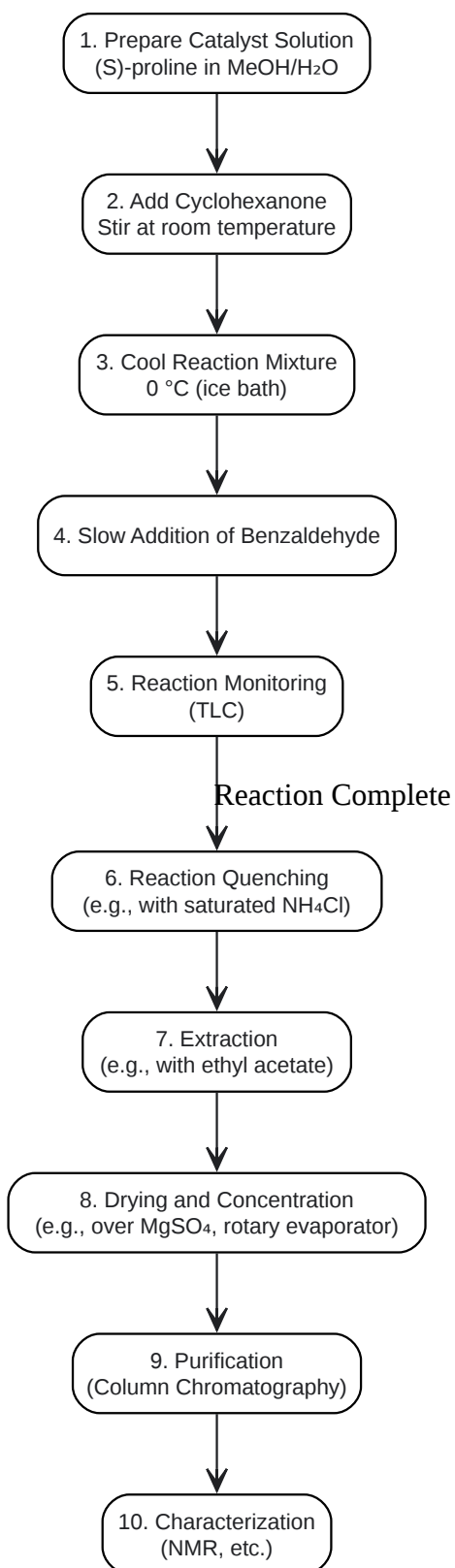
Introduction

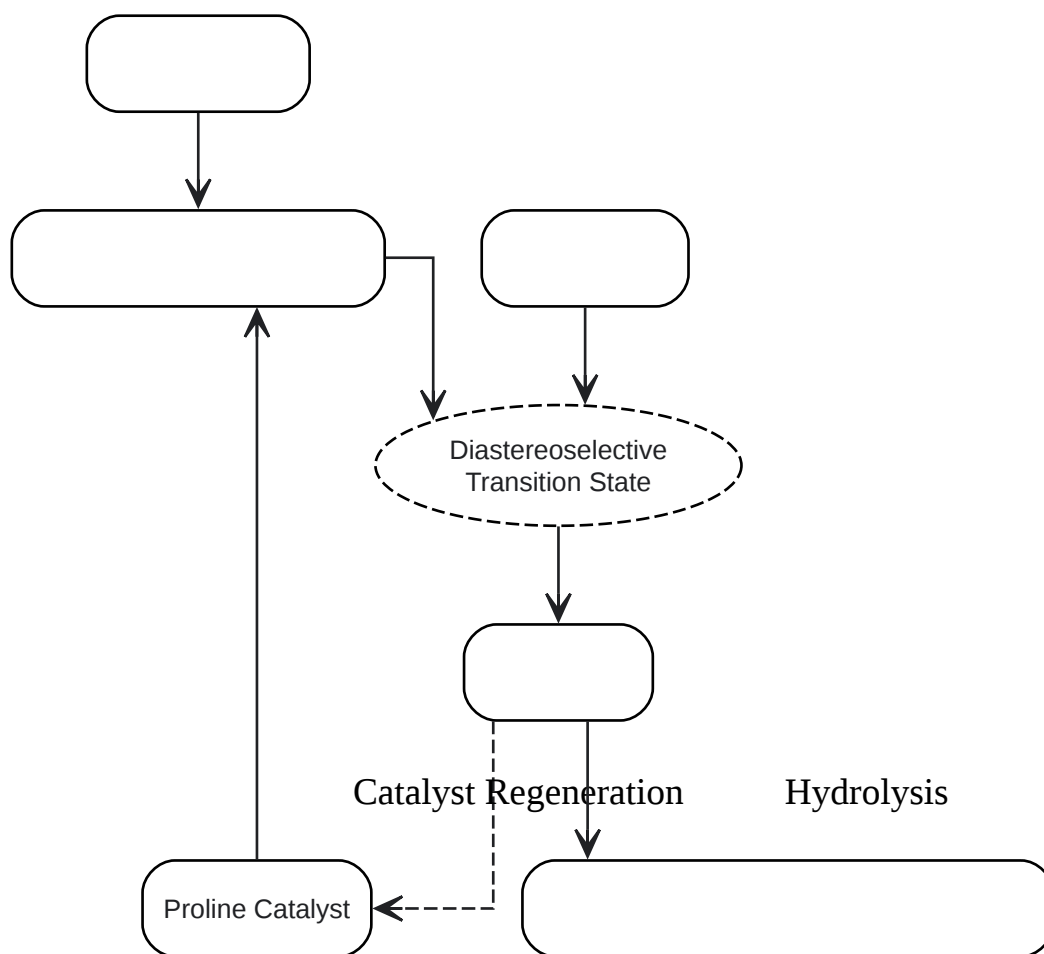
The synthesis of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** presents a challenge in controlling the formation of diastereomers. The development of organocatalysis, particularly the use of proline and its derivatives, has provided a powerful tool for achieving high diastereoselectivity in this aldol condensation. This reaction is crucial for the construction of complex molecules with defined stereocenters, a common requirement in medicinal chemistry and drug development. This document outlines optimized protocols and presents key data to guide researchers in achieving high yields and stereoselectivity.

Reaction Scheme

The fundamental transformation involves the reaction of cyclohexanone with benzaldehyde to form the desired β -hydroxy ketone. The stereochemistry of the product is controlled by the chiral catalyst, which directs the approach of the reactants.







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